(2S)-2-hydroxybutanedioic acid, sodium salt

Vue d'ensemble

Description

(2S)-2-hydroxybutanedioic acid, sodium salt, also known as sodium L-malate, is a sodium salt of malic acid. This compound is commonly found in various fruits and vegetables, particularly in apples. It is widely used in the food and beverage industry as an acidity regulator and flavor enhancer. Additionally, it has applications in the pharmaceutical and cosmetic industries due to its chelating and buffering properties.

Mécanisme D'action

Target of Action

DL-Malic acid monosodium salt, also known as (2S)-2-hydroxybutanedioic acid, sodium salt, (-)-Sodium hydrogen malate, or L-(-)-Malic acid sodium salt, primarily targets the malic enzyme (ME1) . This enzyme is widespread in all kinds of organisms and plays a crucial role in the provision of NADPH to promote desaturation and elongation reactions leading to the formation of polyunsaturated fatty acids (PUFAs) in some oleaginous organisms .

Mode of Action

The compound interacts with its target, the malic enzyme, by serving as a substrate. The malic enzyme catalyzes the reversible oxidative decarboxylation of malate to pyruvate, CO2, and NAD(P)H in the presence of a divalent metal ion . This interaction results in changes in the enzyme’s activity and the production of NADPH.

Biochemical Pathways

The primary biochemical pathway affected by DL-Malic acid monosodium salt is the malate-pyruvate pathway . This pathway involves the conversion of malate to pyruvate, a key intermediate in several metabolic pathways. The action of DL-Malic acid monosodium salt on the malic enzyme increases the production of NADPH, which is required for lipid synthesis and fatty acid desaturation .

Pharmacokinetics

It is known that the compound is an odourless white powder and is freely soluble in water . These properties suggest that the compound may have good bioavailability.

Result of Action

The action of DL-Malic acid monosodium salt results in increased neutral and total lipid content and significantly increased saturated fatty acids (SFAs) and polyunsaturated fatty acids (PUFAs) . Additionally, increased ME1 activity is accompanied by elevated NADPH content , indicating that increased ME1 activity produces additional NADPH compared with that of the wild type .

Analyse Biochimique

Biochemical Properties

DL-Malic acid monosodium salt plays a significant role in biochemical reactions. It is involved in several metabolic pathways, including the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, the tricarboxylic acid (TCA) cycle, the glyoxylate pathway, and direct one-step conversion of pyruvate into malic acid . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

DL-Malic acid monosodium salt exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Malic acid monosodium salt can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DL-Malic acid monosodium salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DL-Malic acid monosodium salt is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxybutanedioic acid, sodium salt typically involves the neutralization of L-malic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:

L-malic acid+NaOH→Sodium L-malate+H2O

This reaction is usually carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the solid sodium L-malate.

Industrial Production Methods

On an industrial scale, sodium L-malate is produced by fermenting carbohydrates using specific strains of bacteria or fungi that produce L-malic acid. The L-malic acid is then neutralized with sodium hydroxide to form sodium L-malate. This method is preferred for large-scale production due to its cost-effectiveness and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-hydroxybutanedioic acid, sodium salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to produce oxaloacetic acid.

Reduction: It can be reduced to form succinic acid.

Esterification: It reacts with alcohols to form esters.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Esterification: Alcohols and acid catalysts like sulfuric acid (H₂SO₄) are typically used.

Substitution: Various reagents depending on the desired functional group replacement.

Major Products

Oxidation: Oxaloacetic acid.

Reduction: Succinic acid.

Esterification: Malate esters.

Substitution: Various substituted malates depending on the reagents used.

Applications De Recherche Scientifique

(2S)-2-hydroxybutanedioic acid, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in the Krebs cycle and its effects on cellular metabolism.

Medicine: Investigated for its potential in treating metabolic disorders and as a component in oral rehydration solutions.

Industry: Used in the production of biodegradable polymers and as a chelating agent in various formulations.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium citrate: Another sodium salt of a hydroxy acid, used as a buffering agent and preservative.

Sodium lactate: A sodium salt of lactic acid, used in food and cosmetic industries.

Sodium succinate: A sodium salt of succinic acid, used in pharmaceuticals and as a flavoring agent.

Uniqueness

(2S)-2-hydroxybutanedioic acid, sodium salt is unique due to its specific role in the Krebs cycle and its ability to act as a chiral building block in organic synthesis. Its versatility in various chemical reactions and applications in multiple industries further distinguishes it from similar compounds.

Propriétés

Numéro CAS |

68303-40-2 |

|---|---|

Formule moléculaire |

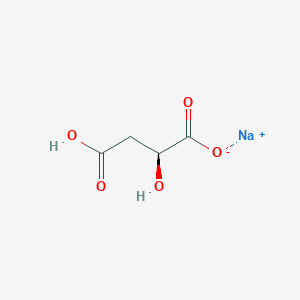

C4H6NaO5 |

Poids moléculaire |

157.08 g/mol |

Nom IUPAC |

sodium;(2S)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

Clé InChI |

YMJXEWZMJGYPTL-DKWTVANSSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)O.[Na+] |

SMILES isomérique |

C([C@@H](C(=O)O)O)C(=O)O.[Na] |

SMILES canonique |

C(C(C(=O)O)O)C(=O)O.[Na] |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium hydrogen malate influence plant physiology?

A1: Sodium hydrogen malate plays a crucial role in the dark fixation of carbon dioxide in plants. Research indicates that when supplied with bicarbonate ions, both Arrhenatherum elatius and Deschampsia flexuosa incorporate carbon primarily into malate within hours []. This process leads to a significant increase in the total acid content of roots, primarily due to malate accumulation []. Notably, the response to malate varies between plant species. While Deschampsia flexuosa exhibits root growth inhibition across a range of malate concentrations, Arrhenatherum elatius shows stimulation at low concentrations and only slight inhibition at higher levels []. This suggests a complex interplay between malate levels and plant physiology.

Q2: Can sodium hydrogen malate be used in organic synthesis?

A2: Yes, sodium hydrogen malate can be utilized in the synthesis of naturally occurring coumarins. A study demonstrated the efficient synthesis of umbelliferone and daphnetin, two bioactive coumarins, by reacting resorcinol or phloroglucinol with sodium hydrogen malate under microwave irradiation with catalytic sulfuric acid []. This method offers a rapid and convenient route for obtaining these valuable compounds.

Q3: Are there applications for sodium hydrogen malate in food science?

A3: Research suggests that partially neutralized polycarboxylic acids, specifically including sodium hydrogen malate, are being explored as coating agents for food-grade particles []. This approach aims to enhance the properties and functionality of food ingredients.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.